C.I. Direct Blue 41

Descripción general

Descripción

C.I. Direct Blue 41 is a synthetic dye belonging to the class of direct dyes, which are anionic dyes with substantivity for cellulosic fibers. These dyes are typically applied from an aqueous dyebath containing an electrolyte, such as sodium chloride or sodium sulfate. This compound is widely used in the textile industry for dyeing cotton, silk, and viscose fibers due to its ability to produce bright shades. it exhibits poor wash fastness, which necessitates aftertreatments to improve its durability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Blue 41 involves the coupling of diazotized aromatic amines with aromatic coupling components. The reaction typically takes place in an aqueous medium under controlled pH and temperature conditions. The diazotization process involves the reaction of an aromatic amine with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with an aromatic compound containing electron-donating groups, such as hydroxyl or amino groups, to form the azo dye.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent dye quality. The dye is then isolated, purified, and standardized to meet industry specifications. The final product is typically supplied as a powder or granules, which are easily soluble in water for application in dyeing processes .

Análisis De Reacciones Químicas

Types of Reactions

C.I. Direct Blue 41 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the breakdown of the azo bonds and the formation of smaller aromatic compounds.

Reduction: Reduction reactions can cleave the azo bonds, resulting in the formation of aromatic amines.

Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, where substituents such as halogens or alkyl groups can replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Smaller aromatic compounds, such as phenols and quinones.

Reduction: Aromatic amines, which can be further processed or used as intermediates in other chemical syntheses.

Substitution: Halogenated or alkylated derivatives of the original dye

Aplicaciones Científicas De Investigación

C.I. Direct Blue 41 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in various analytical techniques, such as high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.

Biology: Employed as a biological stain for visualizing cellular components under a microscope.

Medicine: Investigated for its potential use in diagnostic assays and as a therapeutic agent in certain medical conditions.

Industry: Extensively used in the textile industry for dyeing fabrics, as well as in the paper and leather industries for coloring products

Mecanismo De Acción

The mechanism of action of C.I. Direct Blue 41 involves its interaction with the target substrate, typically cellulosic fibers. The dye molecules adhere to the fibers through weak hydrogen bonding and Van der Waals forces. The flat shape and length of the dye molecules enable them to align alongside the cellulose fibers, maximizing these interactions. The dye does not form permanent chemical bonds with the fibers, which accounts for its poor wash fastness. In biological applications, the dye interacts with cellular components, allowing for visualization under a microscope .

Comparación Con Compuestos Similares

C.I. Direct Blue 41 can be compared with other direct dyes, such as:

C.I. Direct Blue 1: Similar in structure and application but may differ in shade and fastness properties.

C.I. Direct Orange 25: Another direct dye with different chromophore and color properties.

C.I. Direct Red 81: Used for dyeing cellulosic fibers but produces a red shade instead of blue.

Uniqueness

This compound is unique in its specific shade of blue and its application in various industries. Its ability to produce bright shades on cellulosic fibers makes it a valuable dye in the textile industry. its poor wash fastness requires aftertreatments to enhance its durability .

Actividad Biológica

C.I. Direct Blue 41, also known as Basic Blue 41, is a synthetic azo dye commonly used in textile applications. This article delves into the biological activity of this compound, examining its toxicity, environmental impact, and potential removal methods through various studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 482.57 g/mol. It features an azo group (-N=N-) as its chromophore, which is responsible for its color properties. The dye is primarily utilized for its vibrant blue hue in various applications, including textiles and paper products.

Toxicological Studies

1. Carcinogenicity and Toxicity

Research indicates that this compound and similar azo dyes can be metabolized into potentially harmful compounds, including benzidine, a known carcinogen. A study conducted by the National Cancer Institute assessed the effects of several benzidine-derived dyes, including Direct Blue 41, on laboratory animals. The findings suggested that while no direct cancerous changes were noted in mice, liver toxicity was observed, indicating that the toxic effects might be related to benzidine metabolism .

Table 1: Summary of Toxicological Findings

| Study Reference | Organism | Observed Effects | Key Findings |

|---|---|---|---|

| NCI Study | Mice | Liver toxicity | No cancerous changes; metabolism to benzidine observed |

| NTP Study | Rats | Liver damage | Benzidine detected in urine; subchronic toxicity noted |

Environmental Impact

The environmental persistence of this compound raises concerns regarding its biodegradability and potential accumulation in aquatic systems. Studies have demonstrated that azo dyes can be resistant to degradation under aerobic conditions but may undergo reductive cleavage under anaerobic conditions, potentially leading to toxic byproducts.

2. Photocatalytic Degradation

Recent research has explored the use of photocatalytic processes to degrade this compound in wastewater treatment. For instance, titanium dioxide (TiO2) nanoparticles have been utilized to enhance the degradation efficiency of this dye under UV light irradiation. The study reported a significant reduction in dye concentration under optimized conditions, indicating the potential for effective wastewater treatment solutions .

Table 2: Photocatalytic Degradation Results

| Parameter | Optimal Condition | Result |

|---|---|---|

| Initial Dye Concentration | Varies (200 mg/L) | Significant decolorization observed |

| pH | Above 7 | Optimal removal efficiency |

| TiO2 Loading | Optimized | Enhanced degradation rate |

Case Studies

3. Removal Techniques

Several innovative approaches have been investigated for the removal of this compound from contaminated water sources:

- Na-Kenyaite Adsorption : A study demonstrated the effectiveness of Na-kenyaite materials in removing Basic Blue 41 from water. The maximum removal capacity was reported between 124 and 165 mg/g at pH levels above 7, showcasing its potential as a sustainable adsorbent for wastewater treatment .

- Aluminosilicate Sorbents : Another study focused on the interaction between Basic Blue 41 and aluminosilicate sorbents, revealing promising results for dye removal in batch experiments .

Propiedades

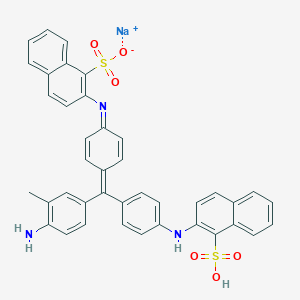

IUPAC Name |

sodium;2-[[4-[(4-amino-3-methylphenyl)-[4-[(1-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H31N3O6S2.Na/c1-25-24-30(14-21-35(25)41)38(28-10-17-31(18-11-28)42-36-22-15-26-6-2-4-8-33(26)39(36)50(44,45)46)29-12-19-32(20-13-29)43-37-23-16-27-7-3-5-9-34(27)40(37)51(47,48)49;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHTYMJTDHYWBP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=C(C7=CC=CC=C7C=C6)S(=O)(=O)O)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30N3NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1324-86-3 | |

| Record name | C.I. 42700 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid, 2-[[4-[(4-amino-3-methylphenyl)[4-[(sulfo-2-naphthalenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 2-[[4-[(4-amino-m-tolyl)[4-[(sulphonato-2-naphthyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.